3-Oxo-2-[(E)-phenyldiazenyl]butanamide 3-Oxo-2-[(E)-phenyldiazenyl]butanamide
Brand Name: Vulcanchem
CAS No.: 142527-51-3
VCID: VC16840500
InChI: InChI=1S/C10H11N3O2/c1-7(14)9(10(11)15)13-12-8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,15)
SMILES:
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

3-Oxo-2-[(E)-phenyldiazenyl]butanamide

CAS No.: 142527-51-3

Cat. No.: VC16840500

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

3-Oxo-2-[(E)-phenyldiazenyl]butanamide - 142527-51-3

Specification

CAS No. 142527-51-3
Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name 3-oxo-2-phenyldiazenylbutanamide
Standard InChI InChI=1S/C10H11N3O2/c1-7(14)9(10(11)15)13-12-8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,15)
Standard InChI Key SJCDMSODHCQRIL-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C(=O)N)N=NC1=CC=CC=C1

Introduction

Structural Characteristics and Nomenclature

3-Oxo-2-[(E)-phenyldiazenyl]butanamide (IUPAC name: 2-diazenylphenyl-3-oxobutanamide) features a four-carbon backbone with a ketone group at position 3 and an (E)-configured phenyldiazenyl moiety at position 2. The molecular formula is C₁₀H₁₂N₄O₂, derived from the butanamide skeleton (C₄H₇NO₂) modified by a diazenylphenyl substituent (C₆H₅N₂). Key structural attributes include:

  • β-Keto amide core: The 3-oxobutanamide group confers reactivity typical of β-diketones, including keto-enol tautomerism and susceptibility to nucleophilic attack .

  • Azo functionality: The (E)-phenyldiazenyl group introduces photochromic and coordination properties, common in dyes and metal-organic complexes .

  • Stereoelectronic effects: The planar diazenyl group and conjugated keto-enol system enable extended π-delocalization, influencing spectral and stability profiles .

Comparisons to structurally similar compounds, such as 3-oxo-N-(4-phenyldiazenylphenyl)butanamide (CAS 38659-87-9) , highlight the impact of substituent positioning on physicochemical behavior.

Synthetic Methodologies

Azo Coupling Reactions

The diazenyl group is typically introduced via diazo coupling between aryl diazonium salts and active methylene compounds. For example:

  • Diazotization: Aniline derivatives are treated with nitrous acid (HNO₂) at 0–5°C to generate diazonium salts.

  • Coupling: The diazonium salt reacts with 3-oxobutanamide’s enolate under basic conditions (e.g., NaHCO₃), forming the azo linkage .

Critical parameters:

  • pH control (pH 7–9) to stabilize the diazonium ion.

  • Temperature maintenance (<10°C) to prevent decomposition.

  • Use of polar aprotic solvents (e.g., DMF, dioxane) to enhance solubility .

Physicochemical Properties

Data extrapolated from analogs suggest the following properties for 3-oxo-2-[(E)-phenyldiazenyl]butanamide:

PropertyValue (Estimated)Source Compound Reference
Molecular weight236.23 g/molC₁₆H₁₅N₃O₂
Melting point160–165°CC₁₁H₁₃NO₂
logP2.8–3.2C₁₂H₁₇NO
λmax (UV-Vis)340–360 nmC₁₆H₁₅N₃O₂

Thermal stability: Decomposition above 200°C, consistent with azo compounds’ propensity for thermal N₂ elimination .

Reactivity and Applications

Coordination Chemistry

The β-keto amide and azo groups serve as bidentate ligands for transition metals. For example, Zn²⁺ and Cu²⁺ complexes exhibit enhanced catalytic activity in oxidation reactions .

Biological Activity

While no direct studies exist, structurally related N-hydroxysulfonamides and hydroxamates show inhibitory effects on matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs) . The azo group’s electron-withdrawing nature may modulate binding affinity to zinc-containing enzymes.

Material Science

Azo derivatives are pivotal in photoresponsive materials. The E/Z isomerization under UV light enables applications in optical storage and molecular switches .

Challenges and Future Directions

  • Stereoselective synthesis: Current methods favor E-isomers, but Z-configurations remain underexplored.

  • Toxicity profiling: Azo compounds often require mutagenicity assessments (e.g., Ames test).

  • Hybrid materials: Integration into metal-organic frameworks (MOFs) for gas storage or catalysis .

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